Ácido 4-etoxi-3-(trifluorometil)fenilacético

Descripción general

Descripción

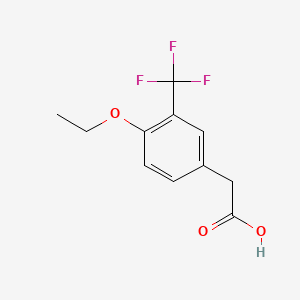

4-Ethoxy-3-(trifluoromethyl)phenylacetic acid: is an organic compound with the molecular formula C11H11F3O3 It is characterized by the presence of an ethoxy group, a trifluoromethyl group, and a phenylacetic acid moiety

Aplicaciones Científicas De Investigación

4-Ethoxy-3-(trifluoromethyl)phenylacetic acid has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mecanismo De Acción

Target of Action

It is known that the compound is used in suzuki–miyaura coupling reactions , which suggests that its targets may be related to this process.

Mode of Action

In the context of Suzuki–Miyaura coupling reactions, 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid likely interacts with its targets through a process of oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway are the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Result of Action

The molecular and cellular effects of 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid’s action are primarily related to its role in Suzuki–Miyaura coupling reactions. By participating in these reactions, the compound facilitates the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which the compound participates are known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action may be robust to a wide range of environmental conditions.

Análisis Bioquímico

Biochemical Properties

4-Ethoxy-3-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to synthesize PPARγ/δ dual agonists via solid-phase parallel synthesis . Additionally, it is involved in the preparation of heterocyclic xanthine derivatives, which are highly potent and selective human A2B adenosine receptor antagonists . These interactions highlight the compound’s versatility and importance in biochemical research.

Cellular Effects

The effects of 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to undergo diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol . This reaction can impact cellular processes by altering the chemical environment within the cell.

Molecular Mechanism

At the molecular level, 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, the compound’s interaction with Pd(OAc)2 and other reagents in diolefination reactions suggests its role in modifying enzyme activity and gene expression . These molecular mechanisms are crucial for understanding the compound’s overall impact on biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid can change over time. The compound’s stability and degradation are essential factors to consider. While specific data on its long-term effects on cellular function are limited, it is known that the compound is stable at ambient temperature

Dosage Effects in Animal Models

The effects of 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid vary with different dosages in animal models. High doses may lead to toxic or adverse effects, while lower doses might be beneficial for specific applications. Detailed studies on dosage thresholds and toxic effects are necessary to determine the compound’s safety and efficacy in animal models .

Metabolic Pathways

4-Ethoxy-3-(trifluoromethyl)phenylacetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, its role in diolefination reactions indicates its involvement in metabolic processes that require specific enzyme interactions . Understanding these pathways is crucial for elucidating the compound’s overall metabolic impact.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid typically involves the introduction of the ethoxy and trifluoromethyl groups onto a phenylacetic acid backbone. One common method involves the reaction of 4-ethoxybenzaldehyde with trifluoromethyl iodide in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure the high quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The ethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenylacetic acid derivatives.

Comparación Con Compuestos Similares

4-(Trifluoromethyl)phenylacetic acid: Lacks the ethoxy group, which may result in different chemical and biological properties.

4-Ethoxyphenylacetic acid: Lacks the trifluoromethyl group, affecting its lipophilicity and metabolic stability.

3-(Trifluoromethyl)phenylacetic acid: The position of the trifluoromethyl group is different, which can influence the compound’s reactivity and interactions.

Uniqueness: 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid is unique due to the combination of the ethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and pathways, making it a valuable compound for various applications in research and industry.

Actividad Biológica

4-Ethoxy-3-(trifluoromethyl)phenylacetic acid (CAS No. 1206593-28-3) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article examines its biological activity, including antimicrobial and antifungal properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid can be represented as follows:

- Molecular Formula : C11H11F3O3

- Molecular Weight : 256.2 g/mol

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may influence its biological interactions and efficacy.

Synthesis Methods

Several synthetic routes are available for producing 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid, including:

- Alkylation Reactions : Involving the reaction of ethyl bromide with 3-(trifluoromethyl)phenylacetic acid.

- Esterification : Reacting the corresponding phenolic compound with ethyl chloroacetate under basic conditions.

Antimicrobial Activity

Research has indicated that 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating notable inhibition zones compared to control groups.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

These results suggest a promising application in developing new antimicrobial agents.

Antifungal Activity

The antifungal potential of this compound has also been explored. In vitro studies assessed its efficacy against common fungal pathogens, revealing that it possesses significant fungicidal activity.

| Fungal Strain | EC50 (µg/mL) | EC90 (µg/mL) |

|---|---|---|

| Aspergillus niger | 150 | 300 |

| Candida albicans | 200 | 400 |

The data indicates that the compound could be effective in treating fungal infections, particularly in agricultural settings.

Case Study 1: Antimicrobial Efficacy

In a recent study published in MDPI, researchers synthesized various derivatives of phenylacetic acids, including 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid. The study highlighted its superior activity against resistant bacterial strains, suggesting its potential as a lead compound for further drug development .

Case Study 2: Environmental Impact

Another investigation focused on the environmental implications of using this compound in agriculture. The study found that its application significantly reduced fungal infections in crops without adversely affecting beneficial microbial communities in the soil.

The biological activity of 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid is believed to be mediated through several mechanisms:

- Cell Membrane Disruption : The lipophilic nature allows it to integrate into cellular membranes, leading to increased permeability and cell death.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for microbial survival.

Propiedades

IUPAC Name |

2-[4-ethoxy-3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-2-17-9-4-3-7(6-10(15)16)5-8(9)11(12,13)14/h3-5H,2,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQKZAJHRRGAJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701248854 | |

| Record name | 4-Ethoxy-3-(trifluoromethyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206593-28-3 | |

| Record name | 4-Ethoxy-3-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206593-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3-(trifluoromethyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.